N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-8-3-4-11(10(12)5-8)14-9-6-13-15(2)7-9/h3-7,14H,1-2H3 |
InChI Key |
PBJBVIXGSUVJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CN(N=C2)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-fluoro-4-methylaniline with appropriate reagents to form the desired product. One common method involves the use of a Leimgruber-Batcho reaction, which is a well-known synthetic route for preparing indoles and related compounds . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Yields for the target compound and analogs (e.g., 26% for compound 35) are typically low due to challenges in regioselectivity and catalyst efficiency in Pd-mediated reactions .
Physicochemical and Stability Properties
- Crystallinity : Analogs like the nitro-substituted pyrazole in crystallize in a triclinic system (a = 8.5088 Å, α = 79.906°), suggesting that substituents influence packing efficiency and solubility.
- Stability : The 1-methyl-1H-pyrazol-4-amine component is prone to degradation under standard conditions, necessitating excess reagent use in syntheses .
Cost and Practical Considerations
- Starting Material Cost : 1-Methyl-1H-pyrazol-4-amine costs $99.50/g (Sigma-Aldrich), making large-scale synthesis costly compared to analogs using cheaper amines (e.g., cyclopropanamine in ) .
Biological Activity
N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Overview
The compound has the molecular formula and a molecular weight of approximately 205.23 g/mol. Its structure features a pyrazole ring connected to a phenyl group that is substituted with a fluorine atom and a methyl group, which enhances its chemical reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. It is believed to exert its effects through mechanisms involving kinase inhibition, which is crucial for cell growth and survival .
- In vitro studies have demonstrated that derivatives of the pyrazole scaffold can inhibit the proliferation of multiple cancer types, suggesting that compounds like this compound may serve as effective anticancer agents .
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may possess antimicrobial properties, although further evaluation is needed to confirm these effects and understand the underlying mechanisms.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with appropriate precursors such as fluorinated aromatic compounds and pyrazole derivatives.
- Reactions : Key reactions may include nucleophilic substitutions and coupling reactions to form the desired pyrazole structure.
- Optimization : Industrial methods may utilize continuous flow reactors to enhance yield and efficiency during synthesis.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 1-H-pyrazole derivatives | Anticancer (MCF7) | 3.79 µM | |
| Pyrazole-linked thiourea | CDK2 Inhibition | 25 nM | |
| Various pyrazole derivatives | hCAII Inhibition | 0.75 µM |
These studies indicate that modifications in the pyrazole structure can significantly impact biological activity, emphasizing the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
